2-Phenyl-10'H-spiro[cyclopropane-1,9'-thioxanthene]-10',10'-dione
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Overview
Description
2-Phenyl-10’H-spiro[cyclopropane-1,9’-thioxanthene]-10’,10’-dione is a complex organic compound characterized by its unique spiro structure, which involves a cyclopropane ring fused to a thioxanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-10’H-spiro[cyclopropane-1,9’-thioxanthene]-10’,10’-dione typically involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding the desired spiro compound through a Corey–Chaykovsky reaction . This reaction is known for its efficiency in forming spiro compounds with high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-10’H-spiro[cyclopropane-1,9’-thioxanthene]-10’,10’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthene core to its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thioxanthene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thioxanthenes, and substituted derivatives of the original compound.
Scientific Research Applications
2-Phenyl-10’H-spiro[cyclopropane-1,9’-thioxanthene]-10’,10’-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antifungal, antibacterial, and antiviral activities.
Mechanism of Action
The mechanism of action of 2-Phenyl-10’H-spiro[cyclopropane-1,9’-thioxanthene]-10’,10’-dione involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to fit into enzyme active sites or interact with proteins, potentially inhibiting their function. The cyclopropane ring and thioxanthene core play crucial roles in these interactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Similar spiro structure but with a fluorene core instead of thioxanthene.
Spiro[acridine-9,9’-fluorene]: Contains an acridine and fluorene core, used in photoluminescent materials.
Uniqueness
2-Phenyl-10’H-spiro[cyclopropane-1,9’-thioxanthene]-10’,10’-dione is unique due to its combination of a cyclopropane ring and a thioxanthene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
101220-45-5 |
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Molecular Formula |
C21H16O2S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-phenylspiro[cyclopropane-1,9'-thioxanthene] 10',10'-dioxide |
InChI |
InChI=1S/C21H16O2S/c22-24(23)19-12-6-4-10-16(19)21(17-11-5-7-13-20(17)24)14-18(21)15-8-2-1-3-9-15/h1-13,18H,14H2 |
InChI Key |
SRVORAMSTCAHNL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C12C3=CC=CC=C3S(=O)(=O)C4=CC=CC=C24)C5=CC=CC=C5 |
Origin of Product |
United States |
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